molecular formula CH3Cl2OP B1581414 Methylphosphonic dichloride CAS No. 676-97-1

Methylphosphonic dichloride

Cat. No. B1581414
M. Wt: 132.91 g/mol
InChI Key: SCLFRABIDYGTAZ-UHFFFAOYSA-N
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Patent
US07091213B2

Procedure details

To a flask containing 1H-tetrazole (˜0.002 g, 0.028 mmol) was added a solution of n-butanol (0.041 g, 0.55 mmol) in 0.33 mL of DCM, followed by a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.33 mL of DCM. The resulting clear solution was cooled to 0° C. then added, under an atmosphere of N2, a solution of methylphosphonic dichloride (0.073 g, 0.55 mmol) in 0.33 mL of DCM. The resulting white suspension was stirred to ambient temperature overnight. To a cooled (0° C.) solution of rapamycin (0.1 g, 0.11 mmol) in 0.5 mL of DCM was added a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.5 mL of DCM, followed immediately by the phosphorylating reagent (yellow solution with white precipitate) and a 1.0 mL DCM wash. The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS). The cold (0° C.) reaction solution was diluted with ˜20 mL EtOAc then transferred to a separatory funnel containing EtOAc (120 mL) and saturated NaHCO3 (100 mL). Upon removing the aqueous layer, the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL), then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 0.25:10:3:3 then 0.5:10:3:3 MeOH/DCM/EtOAc/hexane) then RP HPLC (85% MeOH/H2O) to provide 0.063 g of a white solid (˜2:1 diastereomeric mixture): 1H NMR (300 MHz, CDCl3) d 4.15 (m, 1Ha, 1Hb), 4.11–3.89 (m, 3Ha, 3Hb), 3.04 (m, 1Ha, 1Hb); 31P NMR (121 MHz, CDCl3) d 32.1, 29.9; 1071 m/z (M+Na).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.002 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0.041 g
Type
reactant
Reaction Step Four
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Four
Quantity
0.09 g
Type
reactant
Reaction Step Five
Quantity
0.073 g
Type
reactant
Reaction Step Six
Quantity
0.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Seven
Quantity
0.09 g
Type
reactant
Reaction Step Eight
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Nine
Name
Quantity
0.33 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].N1C=C(C)C=C(C)C=1.[CH3:14][P:15](Cl)(Cl)=[O:16].C[C@H]1[C@@]2(O)O[C@H](C[C@H](OC)C(C)=CC=CC=C[C@@H](C)C[C@@H](C)C([C@H](OC)[C@H](O)C(C)=C[C@@H](C)C(C[C@@H]([C@@H](C[C@H]3C[C@@H](OC)[C@H](O)CC3)C)OC([C@H]3N(C(C2=O)=O)CCCC3)=O)=O)=[O:36])CC1.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOC(C)=O.N1C=NN=N1>[CH2:1]([O:5][P:15]([CH3:14])(=[O:16])[OH:36])[CH2:2][CH2:3][CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.002 g
Type
catalyst
Smiles
N1N=NN=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0.041 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0.33 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.09 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Step Six
Name
Quantity
0.073 g
Type
reactant
Smiles
CP(=O)(Cl)Cl
Step Seven
Name
Quantity
0.1 g
Type
reactant
Smiles
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0.09 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Nine
Name
Quantity
0.33 mL
Type
solvent
Smiles
C(Cl)Cl
Step Ten
Name
Quantity
0.33 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred to ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then added, under an atmosphere of N2
WASH
Type
WASH
Details
a 1.0 mL DCM wash
STIRRING
Type
STIRRING
Details
The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cold (0° C.) reaction solution
CUSTOM
Type
CUSTOM
Details
then transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
Upon removing the aqueous layer
WASH
Type
WASH
Details
the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography (
WASH
Type
WASH
Details
eluted with 0.25:10:3:3

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)OP(O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.063 g
YIELD: CALCULATEDPERCENTYIELD 376.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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